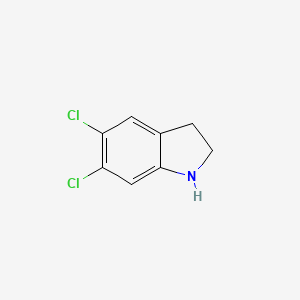

5,6-dichloro-2,3-dihydro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dichloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N/c9-6-3-5-1-2-11-8(5)4-7(6)10/h3-4,11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJRWHOYRYFHIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5,6-dichloro-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for the specific chemical properties of 5,6-dichloro-2,3-dihydro-1H-indole is limited. This guide provides available information on the target compound and supplements it with comprehensive data on closely related and well-characterized analogs, namely 5,6-dichloro-1H-indole and 5,6-dichloro-1H-indole-2,3-dione, to provide a foundational understanding.

Core Compound Identification

While extensive experimental data is scarce, this compound is commercially available from some suppliers as a research chemical. The fundamental identifiers are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₈H₇Cl₂N | [1] |

| Molecular Weight | 187.05 g/mol | [1] |

| CAS Number | Not assigned | [1] |

Physicochemical Properties of Analogous Compounds

To infer the potential properties of this compound, it is instructive to examine the data for its unsaturated parent indole and the corresponding dione.

5,6-dichloro-1H-indole

This compound is the aromatic precursor to the target molecule. Its properties are well-documented.

| Property | Value | Reference |

| CAS Number | 121859-57-2 | [2] |

| Molecular Formula | C₈H₅Cl₂N | [2] |

| Molecular Weight | 186.04 g/mol | |

| Melting Point | 145-153 °C | [2] |

| Boiling Point | 331.3 °C at 760 mmHg | [2] |

| Appearance | Solid | [2] |

| Purity | ≥98% (typical) | [2] |

5,6-dichloro-1H-indole-2,3-dione (5,6-Dichloroisatin)

This dione is another important related structure, often used as a synthetic intermediate.

| Property | Value | Reference |

| CAS Number | 1677-48-1 | [3] |

| Molecular Formula | C₈H₃Cl₂NO₂ | |

| Molecular Weight | 216.02 g/mol | |

| Melting Point | 273-275 °C | |

| Appearance | Solid |

Experimental Protocols

Synthesis of this compound via Reduction of 5,6-dichloro-1H-indole

Objective: To reduce the C2-C3 double bond of the pyrrole ring in 5,6-dichloro-1H-indole to yield the target indoline.

Reagents and Materials:

-

5,6-dichloro-1H-indole

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent (e.g., trifluoroacetic acid with triethylsilane)

-

Glacial Acetic Acid (or another suitable solvent like trifluoroacetic acid)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 5,6-dichloro-1H-indole in a suitable volume of glacial acetic acid (e.g., 5-10 mL per gram of indole) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reducing Agent: To the stirred solution, add 1.5 to 2.0 equivalents of sodium cyanoborohydride portion-wise at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Neutralize the acetic acid by adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is neutral to slightly basic.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts.

-

-

Purification:

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Final Purification (if necessary): The crude this compound can be further purified by column chromatography on silica gel if required.

Visualization of Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of a dichlorinated indoline from its corresponding indole precursor.

Caption: General workflow for the synthesis of this compound.

References

Structure Elucidation of 5,6-dichloro-2,3-dihydro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of 5,6-dichloro-2,3-dihydro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug development. The document details the predicted spectroscopic data, a proposed synthetic pathway, and the logical framework for its structural confirmation.

Chemical Structure and Properties

This compound , also known as 5,6-dichloroindoline, is a heterocyclic compound with the molecular formula C₈H₇Cl₂N. Its structure consists of a benzene ring fused to a five-membered nitrogen-containing ring, with chlorine atoms substituted at the 5th and 6th positions of the aromatic ring. The dihydro designation indicates the saturation of the 2,3-double bond present in the parent indole molecule.

Table 1: Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇Cl₂N |

| Molecular Weight | 188.05 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 (N-H) | ~4.0-5.0 | br s |

| H-2 | ~3.1-3.3 | t |

| H-3 | ~3.6-3.8 | t |

| H-4 | ~7.1-7.3 | s |

| H-7 | ~6.7-6.9 | s |

-

The broad singlet for the N-H proton is characteristic and its chemical shift can be solvent-dependent.

-

The aliphatic protons at C-2 and C-3 are expected to appear as triplets due to coupling with each other.

-

The two aromatic protons at C-4 and C-7 will appear as singlets due to the substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 | ~30-35 |

| C-3 | ~45-50 |

| C-3a | ~125-130 |

| C-4 | ~110-115 |

| C-5 | ~125-130 |

| C-6 | ~120-125 |

| C-7 | ~115-120 |

| C-7a | ~150-155 |

Mass Spectrometry (MS)

The mass spectrum will confirm the molecular weight and provide insights into the fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data

| Ion | m/z (relative abundance) | Description |

| [M]⁺ | 187/189/191 (isotope pattern) | Molecular ion |

| [M-Cl]⁺ | 152/154 | Loss of a chlorine atom |

| [M-C₂H₄]⁺ | 159/161/163 | Retro-Diels-Alder fragmentation |

The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum will indicate the presence of key functional groups.

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3450 | Medium | N-H stretch |

| 2850-2960 | Medium | C-H (aliphatic) stretch |

| ~1600, ~1480 | Medium-Strong | C=C (aromatic) stretch |

| 1200-1300 | Medium | C-N stretch |

| 700-850 | Strong | C-Cl stretch |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the reduction of the corresponding indole, 5,6-dichloro-1H-indole. A similar procedure has been reported for the synthesis of 6-chloro-2,3-dihydro-1H-indole.[1]

Experimental Protocol: Reduction of 5,6-dichloro-1H-indole

-

Dissolution: Dissolve 5,6-dichloro-1H-indole in a suitable acidic solvent, such as glacial acetic acid, under an inert atmosphere (e.g., nitrogen).

-

Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise to the stirred solution at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding a base (e.g., aqueous sodium hydroxide) to neutralize the acid.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualization of Key Processes

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: Workflow for structure elucidation.

Relationship of Spectroscopic Data to Structure

This diagram shows how different spectroscopic data points contribute to the final structural assignment.

Caption: Spectroscopic data correlation.

Proposed Synthesis Pathway

The diagram below outlines the proposed synthetic route from 5,6-dichloro-1H-indole.

Caption: Proposed synthesis pathway.

References

5,6-dichloro-2,3-dihydro-1H-indole CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-dichloro-2,3-dihydro-1H-indole, a halogenated derivative of the indoline scaffold. While specific experimental data for this compound is limited in publicly available literature, this document consolidates known identifiers and presents a detailed, representative experimental protocol for its synthesis based on established chemical methodologies for similar structures.

Core Identifiers and Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that a specific CAS number for this compound is not consistently reported in major chemical databases, with some suppliers explicitly stating "None".

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | Not consistently assigned | N/A |

| Molecular Formula | C₈H₇Cl₂N | N/A |

| Molecular Weight | 187.05 g/mol | N/A |

| Canonical SMILES | C1C(C=C2C(=C1)NC=C2Cl)Cl | N/A |

Experimental Protocols

The synthesis of this compound can be achieved via the reduction of its corresponding indole, 5,6-dichloro-1H-indole. A common and effective method for this transformation is the use of a mild reducing agent such as sodium cyanoborohydride in an acidic medium.

Synthesis of this compound from 5,6-dichloro-1H-indole

Objective: To prepare this compound by the selective reduction of the C2-C3 double bond of 5,6-dichloro-1H-indole.

Materials:

-

5,6-dichloro-1H-indole (1.0 eq)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

5N Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Nitrogen gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Under a nitrogen atmosphere, dissolve 5,6-dichloro-1H-indole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

-

To this solution, add sodium cyanoborohydride (1.5 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for approximately 20-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Carefully neutralize the acidic solution by extraction with a 5N aqueous sodium hydroxide solution.

-

Separate the organic phase and wash it sequentially with deionized water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel.

Expected Outcome: The procedure is expected to yield this compound as a solid. The purity should be assessed by NMR and Mass Spectrometry.

Logical Workflow for Synthesis and Analysis

Due to the absence of specific signaling pathway data for this compound in the reviewed literature, the following diagram illustrates a logical workflow for its synthesis and subsequent characterization and biological screening.

Biological Activity and Structure-Activity Relationship

Currently, there is a lack of specific studies detailing the biological activities of this compound. However, the indoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of chlorine atoms at the 5 and 6 positions of the benzene ring is expected to significantly influence the compound's lipophilicity, electronic properties, and metabolic stability, thereby modulating its potential biological targets and pharmacokinetic profile. Further research is required to elucidate the specific biological effects and potential therapeutic applications of this particular dichlorinated indoline.

Navigating the Solubility Landscape of Dichloroindoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 5,6-dichloro-2,3-dihydro-1H-indole in organic solvents. Recognizing the critical role of solubility in drug discovery and development, this document offers a summary of available data for structurally similar compounds, detailed experimental protocols for solubility determination, and insights into the potential biological pathways involving indole derivatives.

Core Focus: Solubility of this compound

Illustrative Solubility Data

The following table summarizes the reported solubility of 5,6-dihydroxy Indole in common organic solvents. It is crucial to note that these values are for a different, albeit structurally related, molecule and should be used as a general guide only. The actual solubility of this compound will differ based on its unique physicochemical properties.

| Solvent | Approximate Solubility (mg/mL) |

| Ethanol | ~10 |

| Dimethyl Sulfoxide (DMSO) | ~3 |

| Dimethylformamide (DMF) | ~10 |

| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 |

Data sourced from publicly available information for 5,6-dihydroxy Indole and should be considered illustrative.[1]

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, this section outlines established experimental methodologies.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Gravimetric Method

This method offers a straightforward approach to determining solubility by measuring the mass of the dissolved solute.

Methodology:

-

Saturation: A saturated solution is prepared by adding an excess of the compound to the solvent and stirring until equilibrium is reached.

-

Filtration: The saturated solution is filtered to remove any undissolved solid.

-

Solvent Evaporation: A precisely measured volume of the filtrate is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.

-

Calculation: The solubility is calculated based on the mass of the dissolved solute and the volume of the solvent used.

High-Throughput Screening (HTS) Methods

For rapid screening of solubility in multiple solvents, kinetic HTS methods are often employed in early drug discovery. These methods typically involve adding a concentrated stock solution of the compound (often in DMSO) to the aqueous or organic solvent and monitoring for precipitation. While faster, these methods provide an estimate of kinetic solubility, which may differ from the thermodynamic solubility obtained by the shake-flask method.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a compound like this compound.

Caption: Experimental workflow for solubility determination.

Signaling Pathways of Indole Derivatives

Indole and its derivatives are known to interact with various biological signaling pathways, making them a rich source for drug discovery. While the specific pathways modulated by this compound are not yet elucidated, related indole compounds have been shown to influence key cellular processes.

For instance, indole-3-carbinol and its dimer, 3,3'-diindolylmethane, are known to modulate the PI3K/Akt/mTOR signaling pathway.[2] This pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer.[3] Additionally, some indole derivatives have been found to target the ERK signaling pathway, which is also involved in cell proliferation and differentiation.[3]

The diagram below provides a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for indole-based compounds.

Caption: PI3K/Akt/mTOR signaling pathway and potential indole derivative interaction.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides researchers with the necessary tools and background information to proceed with their investigations. By employing the detailed experimental protocols, scientists can generate reliable solubility data, a critical parameter for advancing this compound in the drug development pipeline. Furthermore, the exploration of relevant signaling pathways offers a foundation for understanding its potential biological activities and therapeutic applications.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of 5,6-dichloro-2,3-dihydro-1H-indole

This technical guide provides a comprehensive overview of the chemical properties and a general synthetic approach for 5,6-dichloro-2,3-dihydro-1H-indole, a compound of interest to researchers, scientists, and professionals in drug development. While specific biological activities and signaling pathways for this particular molecule are not extensively documented in publicly available literature, this guide offers foundational information and a proposed synthetic route based on established chemical principles.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for quantitative analysis.

| Property | Value |

| Molecular Formula | C₈H₇Cl₂N[1] |

| Molecular Weight | 187.00 g/mol [1] |

Synthesis and Experimental Protocol

General Procedure: Reduction of 5,6-dichloro-1H-indole

The synthesis of this compound can be achieved by the reduction of 5,6-dichloro-1H-indole. A common method for this transformation is the use of a reducing agent such as sodium cyanoborohydride in an acidic medium.

Materials:

-

5,6-dichloro-1H-indole

-

Acetic acid

-

Sodium cyanoborohydride (NaBH₃CN)

-

Ethyl acetate

-

5N aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Nitrogen gas

Experimental Steps:

-

Dissolution: Dissolve a known quantity of 5,6-dichloro-1H-indole in glacial acetic acid under a nitrogen atmosphere to prevent oxidation.

-

Reduction: To the stirred solution, add sodium cyanoborohydride portion-wise at room temperature. The reaction is typically monitored for completion, which often occurs within 20-30 minutes.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel and wash with a 5N aqueous sodium hydroxide solution to neutralize the acetic acid and remove water-soluble byproducts. Separate the organic layer.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter the drying agent, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified using standard techniques such as column chromatography or recrystallization to obtain the final product of high purity.

Experimental Workflow

The logical flow of the synthesis is depicted in the following diagram, outlining the key stages from starting material to the purified product.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the biological activity or associated signaling pathways for this compound. The indole scaffold is a well-known privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. However, the specific biological role of the this compound variant remains an area for future investigation.

The absence of detailed biological data suggests that this compound may be a novel entity for biological screening or a synthetic intermediate for the preparation of more complex molecules. Researchers in drug discovery are encouraged to explore the potential therapeutic applications of this compound.

Logical Relationship of Indole Structures

The relationship between the precursor indole and the final indoline product is a straightforward reduction of the pyrrole ring. This fundamental transformation is a key step in the synthesis of many biologically active molecules.

References

Technical Guide: 5,6-Dichloro-2,3-dihydro-1H-indole

Version: 1.0

Abstract

This technical guide provides a comprehensive overview of 5,6-dichloro-2,3-dihydro-1H-indole, a halogenated derivative of the indoline scaffold. Due to the limited availability of direct experimental data for this specific compound, this document compiles information on its nomenclature, the physicochemical properties of its precursor (5,6-dichloro-1H-indole), a generalized synthetic protocol for its preparation, and predicted spectroscopic data. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis and potential applications of novel heterocyclic compounds.

Introduction

Indole and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in nature and form the core of numerous pharmaceuticals and biologically active compounds. The reduction of the indole ring to its 2,3-dihydro counterpart, indoline, often results in significant changes in the molecule's three-dimensional structure and electronic properties, which can in turn modulate its biological activity. Halogenation of the benzene ring of the indoline nucleus can further influence its lipophilicity, metabolic stability, and receptor-binding interactions, making di-halogenated indolines interesting targets for medicinal chemistry research.

This guide focuses on the specific isomer this compound. While its direct biological activities and applications are not extensively documented in publicly available literature, its structural similarity to other biologically active indole and indoline derivatives suggests its potential as a building block in drug discovery programs.

Nomenclature and Structure

-

IUPAC Name: this compound

-

Synonyms: 5,6-dichloroindoline

-

Chemical Structure:

C---C / \ / C C---C--Cl | | | C---N---C \ / \ / H H2

-

Molecular Formula: C₈H₇Cl₂N

-

Molecular Weight: 188.05 g/mol

Physicochemical Properties of the Precursor: 5,6-Dichloro-1H-indole

Due to the lack of available experimental data for this compound, the properties of its immediate precursor, 5,6-dichloro-1H-indole, are presented below for reference.[1][2]

| Property | Value | Reference |

| CAS Number | 121859-57-2 | [1] |

| Molecular Formula | C₈H₅Cl₂N | [3] |

| Molecular Weight | 186.04 g/mol | [3] |

| Appearance | White to light brown crystalline powder | |

| Melting Point | 152 °C | [1] |

| Boiling Point | 331.3 ± 22.0 °C (Predicted) | |

| Purity | ≥ 98% (by GC or HPLC) | [1][3] |

| Storage Conditions | Store at 0-8 °C, protect from light and air | [1][3] |

Synthesis of this compound

The most common method for the synthesis of indolines is the reduction of the corresponding indole. Catalytic hydrogenation is a widely employed and effective method for this transformation. Below is a general experimental protocol for the synthesis of this compound from 5,6-dichloro-1H-indole.

Reaction Scheme:

General Experimental Protocol: Catalytic Hydrogenation

Materials:

-

5,6-dichloro-1H-indole

-

Platinum on carbon (Pt/C, 5-10 wt%)

-

p-Toluenesulfonic acid (PTSA)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Hydrogen gas (H₂)

Procedure:

-

To a suitable hydrogenation vessel, add 5,6-dichloro-1H-indole (1.0 eq).

-

Add deionized water to the vessel to form a suspension.

-

Add p-toluenesulfonic acid (1.0-1.2 eq) to the mixture.

-

Carefully add the Pt/C catalyst (5-10 mol%) to the reaction mixture.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and add ethyl acetate.

-

Neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Note: This is a generalized procedure. The optimal reaction conditions (catalyst loading, pressure, temperature, and reaction time) may need to be determined empirically.

Experimental Workflow Diagram

Caption: Synthetic workflow for the preparation of this compound.

Predicted Spectroscopic Data

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.0 (s, 1H, Ar-H), 6.8 (s, 1H, Ar-H), 3.6 (t, J ≈ 8.0 Hz, 2H, -CH₂-N), 3.0 (t, J ≈ 8.0 Hz, 2H, Ar-CH₂-), ~4.0 (br s, 1H, -NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 148, 130, 128, 125, 115, 112, 48, 30 |

| Mass Spectrometry (EI) | m/z (%): 187/189/191 (M⁺, isotopic pattern for 2 Cl), fragments corresponding to loss of H, Cl, and retro-Diels-Alder fragmentation of the dihydropyrrole ring. |

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been found, the indole and indoline scaffolds are known to interact with a wide range of biological targets. Halogenated indoles, in particular, have been investigated for their potential as anticancer, antimicrobial, and antiviral agents. The dichloro substitution pattern on the benzene ring can significantly enhance the lipophilicity and potential for hydrophobic interactions with protein targets.

The diagram below illustrates a generalized concept of how an indole-based small molecule could modulate a cellular signaling pathway, a common mechanism of action for drugs containing this scaffold.

Caption: Hypothetical modulation of a signaling pathway by an indole derivative.

Conclusion

This compound represents an interesting, yet underexplored, chemical entity. This guide provides a foundational understanding of this compound by presenting its nomenclature, a proposed synthetic route via the reduction of its indole precursor, and predicted analytical data. The information compiled herein serves as a starting point for researchers interested in the synthesis and characterization of this and related halogenated indoline derivatives for potential applications in drug discovery and materials science. Further experimental work is required to fully elucidate the physicochemical properties and biological activities of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 5,6-dichloro-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and potential biological significance of 5,6-dichloro-2,3-dihydro-1H-indole, also known as 5,6-dichloroindoline. Due to the limited availability of data for this specific compound, this paper extrapolates information from closely related analogs, including 5,6-dichloro-1H-indole and other substituted indolines, to provide a thorough understanding for research and development purposes.

Physicochemical and Safety Data

Quantitative data for this compound and its aromatic precursor, 5,6-dichloro-1H-indole, are summarized below. This information is critical for safe handling, experimental design, and computational modeling.

Table 1: Physicochemical Properties

| Property | 5,6-dichloro-1H-indole | This compound (Predicted) |

| Molecular Formula | C₈H₅Cl₂N[1] | C₈H₇Cl₂N |

| Molecular Weight | 186.03 g/mol [1] | 188.05 g/mol |

| Appearance | White crystalline powder | Solid (predicted) |

| Melting Point | 145-153 °C | Lower than the indole precursor (predicted) |

| Boiling Point | 331.3 °C at 760 mmHg | Lower than the indole precursor (predicted) |

| Solubility | Information not available | Likely soluble in organic solvents |

Table 2: Safety and Hazard Information

| Hazard | 5,6-dichloro-1H-indole[1] | 5,6-dichloroindolin-2-one (closely related structure) | General Indolines |

| GHS Pictograms | GHS07 (Harmful) | Not specified | Not specified |

| Signal Word | Warning | Not specified | Not specified |

| Hazard Statements | H302: Harmful if swallowed[1] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H332: Harmful if inhaled[1] H335: May cause respiratory irritation[1] | Not specified | General handling precautions for chemical reagents apply. |

| Precautionary Statements | P261, P280, P305+P351+P338 | Not specified | Not specified |

Experimental Protocols

Synthesis of this compound

Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Detailed Methodology (Adapted from the synthesis of 6-chloroindoline):

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5,6-dichloro-1H-indole in a suitable acidic solvent such as glacial acetic acid.

-

Addition of Reducing Agent: To the stirred solution, add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a common choice for this transformation. The amount of reducing agent should be in stoichiometric excess (e.g., 1.5 to 3 equivalents) to ensure complete reduction.

-

Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting indole is consumed.

-

Workup: Once the reaction is complete, quench the reaction by carefully adding a base (e.g., concentrated sodium hydroxide solution) until the solution is alkaline. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

An alternative to chemical reduction is catalytic hydrogenation. This "green" chemistry approach involves reacting the indole with hydrogen gas in the presence of a metal catalyst, such as Platinum on carbon (Pt/C), often in an acidic aqueous solution.[2]

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of substituted indolines has shown significant pharmacological potential. Research indicates that dichlorinated indole derivatives can act as potent inhibitors of osteoclast V-ATPase and monoamine oxidase. Furthermore, other substituted indolines have demonstrated anti-inflammatory properties through the inhibition of key signaling pathways.

Several studies have implicated that substituted indolines can modulate inflammatory responses by inhibiting the Akt, Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory mediators.

Signaling Pathway: Anti-inflammatory Action of Substituted Indolines

Caption: Potential anti-inflammatory mechanism of substituted indolines via inhibition of key signaling pathways.

Safety and Handling Precautions

Given the hazard information for closely related compounds, this compound should be handled with care in a laboratory setting. The following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of this compound for research and drug development professionals. As with any chemical compound, it is essential to consult the most up-to-date safety data sheets and relevant literature before use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6-dichloro-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5,6-dichloro-2,3-dihydro-1H-indole (also known as 5,6-dichloroindoline) from 5,6-dichloro-1H-indole. The selective reduction of the pyrrole ring of the indole moiety while preserving the chloro-substituents on the benzene ring is a critical transformation in the synthesis of various pharmaceutical intermediates. The presented method utilizes a borane-tetrahydrofuran complex in the presence of trifluoroacetic acid, a combination known for its efficiency and mild reaction conditions, minimizing side reactions and ensuring a high yield of the desired product.[1]

Introduction

Indoline scaffolds are prevalent in a wide range of biologically active molecules and natural products. The conversion of indoles to indolines is a fundamental transformation in organic synthesis. While various methods exist for this reduction, including catalytic hydrogenation and metal-acid systems, these approaches can suffer from drawbacks such as harsh reaction conditions, over-reduction, or incompatibility with sensitive functional groups like halogens.[2][3] Catalytic hydrogenation, for instance, often requires high pressure and temperature and can be hindered by catalyst poisoning from the resulting secondary amine product.[2]

The protocol detailed below leverages the chemoselective reduction of the indole ring using a borane complex, a method that has been shown to be rapid and high-yielding at low temperatures.[1] This approach is particularly advantageous for halogenated indoles as it avoids the harsh conditions that might lead to dehalogenation.

Experimental Protocol

This protocol is adapted from established methods for the reduction of indoles to indolines using borane complexes.[1]

Materials:

-

5,6-dichloro-1H-indole

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Trifluoroacetic acid (TFA)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5,6-dichloro-1H-indole (1.0 eq) in anhydrous THF under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of TFA: Slowly add trifluoroacetic acid (2.0 eq) to the stirred solution.

-

Addition of Borane-THF: Add a 1 M solution of borane-tetrahydrofuran complex in THF (2.0 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by slowly adding methanol to the flask at 0 °C to decompose the excess borane.

-

Solvent Removal: Remove the solvents under reduced pressure using a rotary evaporator.

-

Workup: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

| Parameter | Value |

| Reactants | |

| 5,6-dichloro-1H-indole | 1.0 eq |

| Borane-THF (1M in THF) | 2.0 eq |

| Trifluoroacetic Acid | 2.0 eq |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Expected Outcome | |

| Product | This compound |

| Expected Yield | > 85% |

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Borane-THF complex is flammable and reacts violently with water. Handle it in a well-ventilated fume hood under an inert atmosphere.

-

Trifluoroacetic acid is highly corrosive. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

All manipulations should be carried out by trained personnel in a laboratory setting.

References

Application Note and Experimental Protocol for the Synthesis of 5,6-dichloro-2,3-dihydro-1H-indole

Abstract

This document provides a detailed experimental protocol for the synthesis of 5,6-dichloro-2,3-dihydro-1H-indole, a valuable building block in medicinal chemistry and drug development. The described methodology is based on the chemical reduction of 5,6-dichloro-1H-indole. This protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug discovery.

Introduction

Indoline and its substituted derivatives are important heterocyclic scaffolds present in numerous biologically active compounds and natural products. The this compound moiety, in particular, is a key intermediate for the synthesis of various pharmaceutical agents. This protocol details a reliable method for the preparation of this compound from its corresponding indole precursor, 5,6-dichloro-1H-indole, via a reduction reaction. The procedure is analogous to the established reduction of similar chloro-substituted indoles.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 5,6-dichloro-1H-indole | ≥95% | Commercially Available |

| Sodium cyanoborohydride (NaBH₃CN) | ≥95% | Commercially Available |

| Acetic Acid (CH₃COOH) | Glacial | Commercially Available |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |

| Sodium Hydroxide (NaOH) | Pellets | Commercially Available |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercially Available |

| Deionized Water | ||

| Nitrogen (N₂) | High Purity |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet/outlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH meter or pH paper

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5,6-dichloro-1H-indole in glacial acetic acid under a nitrogen atmosphere.

-

Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel and carefully add 5N aqueous sodium hydroxide solution to neutralize the acetic acid and basify the mixture. Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification (if necessary): The crude this compound can be further purified by column chromatography on silica gel.

Quantitative Data Summary:

| Parameter | Value |

| Molar Ratio (Indole:NaBH₃CN) | 1 : 1.5 |

| Reaction Temperature | Room Temperature |

| Purity (Crude) | >90% (typical) |

| Characterization | ¹H NMR, ¹³C NMR, MS |

Note: Specific quantities of reagents should be calculated based on the desired scale of the reaction.

Logical Workflow for Synthesis

Application Notes and Protocols for the Catalytic Hydrogenation of 5,6-dichloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic hydrogenation of 5,6-dichloro-1H-indole to its corresponding indoline, 5,6-dichloro-2,3-dihydro-1H-indole. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and biologically active compounds. The protocols provided are based on established methods for the hydrogenation of substituted indoles, with specific considerations for the dichloro-substituted substrate.

Introduction

The selective reduction of the C2-C3 double bond in the indole ring is a fundamental transformation in synthetic organic chemistry. The resulting indoline scaffold is a privileged structure found in numerous natural products and pharmaceuticals. Catalytic hydrogenation offers a clean and efficient method for this reduction, avoiding the use of stoichiometric and often hazardous reducing agents.

A primary challenge in the hydrogenation of halogenated indoles is the potential for hydrodehalogenation, leading to undesired side products. The selection of an appropriate catalyst and reaction conditions is therefore crucial to achieve high selectivity for the desired dichlorinated indoline. This document outlines a robust protocol using a Platinum-on-Carbon (Pt/C) catalyst in an aqueous medium, which has been shown to be effective for the hydrogenation of similar halogenated indoles.

Data Presentation

The following table summarizes the expected quantitative data for the catalytic hydrogenation of a closely related substrate, 5-chloro-1H-indole, which serves as a model for the reaction of 5,6-dichloro-1H-indole. These data are extracted from a study on the heterogeneous catalytic hydrogenation of unprotected indoles in water.[1]

| Substrate | Catalyst | Acid Additive | Solvent | H₂ Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) |

| 5-Chloro-1H-indole | 5 mol% Pt/C | p-Toluenesulfonic acid (1.2 equiv.) | Water | 30 | 2 | >99 | >99 | 98 |

Data extrapolated from the hydrogenation of 5-chloro-1H-indole as a representative example.[1] It is anticipated that 5,6-dichloro-1H-indole will exhibit similar reactivity under these conditions, although reaction times may need to be optimized.

Experimental Protocols

This section provides a detailed methodology for the catalytic hydrogenation of 5,6-dichloro-1H-indole.

Materials:

-

5,6-dichloro-1H-indole

-

Platinum on activated carbon (Pt/C, 5 wt%)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Deionized Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Hydrogen gas (high purity)

-

Nitrogen gas (inert)

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel with filter paper, or a celite pad)

-

Rotary evaporator

Procedure:

-

Reactor Preparation: To a high-pressure reactor vessel equipped with a magnetic stir bar, add 5,6-dichloro-1H-indole (1.0 eq).

-

Catalyst and Reagent Addition: Add 5 wt% Platinum on Carbon (Pt/C) catalyst (0.05 eq) and p-Toluenesulfonic acid monohydrate (1.2 eq) to the reactor.

-

Solvent Addition: Add deionized water to the reactor to achieve a substrate concentration of 0.1 M.

-

Inerting the Reactor: Seal the reactor and purge the system with nitrogen gas three times to remove any residual air.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to 30 bar.

-

Reaction: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if possible.

-

Depressurization and Quenching: After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a pad of celite to remove the Pt/C catalyst. Wash the celite pad with additional ethyl acetate.

-

Transfer the combined filtrate to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The crude product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions:

-

Catalytic hydrogenation should be performed in a well-ventilated fume hood.

-

The use of a high-pressure reactor requires proper training and adherence to safety protocols.

-

Platinum on carbon is flammable and should be handled with care, especially when dry and in the presence of organic solvents.

-

Hydrogen gas is highly flammable and forms explosive mixtures with air. Ensure there are no ignition sources in the vicinity.

Visualizations

The following diagrams illustrate the key aspects of the catalytic hydrogenation process.

Caption: Reaction components for the catalytic hydrogenation.

Caption: Step-by-step experimental workflow.

Caption: Mechanism of acid-catalyzed indole hydrogenation.

References

Application Notes and Protocols: Synthesis of Dichlorinated Indolines using Sodium Cyanoborohydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of dichlorinated indolines, focusing on the use of sodium cyanoborohydride (NaBH₃CN) as a key reducing agent. Dichlorinated indoline scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds. The protocols herein describe the reduction of dichlorinated indoles to their corresponding indolines, a critical transformation in the synthesis of these valuable molecules. Sodium cyanoborohydride in an acidic medium, such as acetic acid, offers a mild and selective method for this reduction, avoiding common side reactions like N-alkylation.[1] This document outlines the reaction mechanism, provides detailed experimental procedures, and presents data in a structured format to aid researchers in the successful synthesis of these target compounds.

Introduction

Indolines are saturated bicyclic aromatic amines that are prevalent core structures in a multitude of natural products and synthetic compounds exhibiting a wide range of biological activities. The introduction of chlorine atoms onto the indoline ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making the synthesis of dichlorinated indolines a key area of interest for medicinal chemists.

A common and efficient route to substituted indolines is the reduction of the corresponding indole derivative. While various reducing agents can accomplish this transformation, sodium cyanoborohydride (NaBH₃CN) has emerged as a reagent of choice due to its mild nature and high selectivity.[2] In an acidic environment, NaBH₃CN selectively reduces the C2-C3 double bond of the indole nucleus without affecting other sensitive functional groups. A significant advantage of using NaBH₃CN in acetic acid is its ability to cleanly reduce indoles to indolines without the N-alkylation that can be observed with other hydride reagents like sodium borohydride in carboxylic acid media.

This document will focus on the synthesis of 5,7-dichloroindoline from 5,7-dichloroindole as a representative example.

Reaction Mechanism and Signaling Pathway

The reduction of an indole to an indoline using sodium cyanoborohydride in an acidic medium proceeds through a well-established mechanism. The key steps are:

-

Protonation of the Indole: The reaction is initiated by the protonation of the indole ring at the C3 position by the acidic solvent (e.g., acetic acid). This protonation disrupts the aromaticity of the pyrrole ring and forms a reactive indolenium ion intermediate.

-

Hydride Attack: The indolenium ion is an electrophilic species that is readily attacked by the hydride (H⁻) delivered from sodium cyanoborohydride. The hydride adds to the C2 position of the indolenium ion.

-

Formation of the Indoline: This nucleophilic addition of the hydride results in the formation of the saturated indoline ring.

This selective reduction is possible because NaBH₃CN is a milder reducing agent than NaBH₄ and is stable in acidic conditions, where the reactive indolenium ion is formed.

Caption: Mechanism of 5,7-dichloroindole reduction.

Experimental Protocols

This section provides a detailed protocol for the synthesis of 5,7-dichloroindoline from 5,7-dichloroindole using sodium cyanoborohydride.

Synthesis of 5,7-Dichloroindole

Several methods are available for the synthesis of 5,7-dichloroindole.[3] A common approach is the Bartoli indole synthesis starting from 2,4-dichloronitrobenzene and vinylmagnesium bromide. For the purpose of this protocol, it is assumed that 5,7-dichloroindole is the starting material.

Reduction of 5,7-Dichloroindole to 5,7-Dichloroindoline

Materials:

-

5,7-dichloroindole

-

Sodium cyanoborohydride (NaBH₃CN)

-

Glacial acetic acid

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,7-dichloroindole (1.0 eq) in glacial acetic acid (approximately 10-20 mL per gram of indole).

-

Stir the solution at room temperature to ensure complete dissolution.

-

To the stirred solution, add sodium cyanoborohydride (2.0-3.0 eq) portion-wise over 10-15 minutes. Caution: Addition of NaBH₃CN to acidic solution will cause the evolution of hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting indole is consumed.

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and slowly neutralize with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude 5,7-dichloroindoline can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure product.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the reduction of substituted indoles to indolines using sodium cyanoborohydride.

| Substrate | Product | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Indole | Indoline | NaBH₃CN | Acetic Acid | RT | 2 | 88 | Gribble et al. |

| 5-Bromoindole | 5-Bromoindoline | NaBH₃CN | Acetic Acid | RT | 3 | 92 | General Protocol |

| 5,7-Dichloroindole | 5,7-Dichloroindoline | NaBH₃CN | Acetic Acid | RT | 2-4 | >90 (expected) | Adapted Protocol |

Note: The yield for the reduction of 5,7-dichloroindole is an estimation based on the high efficiency of this reaction with other halogenated and electron-deficient indoles.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of dichlorinated indolines.

Caption: General workflow for dichlorinated indoline synthesis.

Safety Precautions

-

Sodium cyanoborohydride is toxic and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

The reaction of sodium cyanoborohydride with acids liberates hydrogen cyanide (HCN), a highly toxic gas. All manipulations must be performed in a well-ventilated chemical fume hood.

-

Acetic acid is corrosive and should be handled with care.

-

Standard laboratory safety practices should be followed at all times.

Conclusion

The reduction of dichlorinated indoles using sodium cyanoborohydride in acetic acid is a highly efficient and selective method for the synthesis of dichlorinated indolines. The protocol provided in this document is robust and can be adapted for the synthesis of a variety of substituted indolines. The mild reaction conditions and high yields make this a valuable transformation for researchers in organic synthesis and drug discovery.

References

- 1. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]

- 2. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 3. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 5,6-Dichloro-2,3-dihydro-1H-indole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 5,6-dichloro-2,3-dihydro-1H-indole, also known as 5,6-dichloroindoline, is a halogenated heterocyclic scaffold that holds significant potential in medicinal chemistry. Its rigid structure and the presence of electron-withdrawing chlorine atoms offer a unique framework for the design of novel therapeutic agents. This document provides an overview of its applications, quantitative data from structurally related compounds, and detailed experimental protocols to guide further research and development.

Overview of Medicinal Chemistry Applications

The indole and indoline cores are privileged structures in drug discovery, appearing in a wide array of approved drugs and clinical candidates. The introduction of a dichloro substitution pattern on the benzene ring, as seen in this compound, can significantly modulate the physicochemical and pharmacological properties of the resulting molecules. These modifications can enhance binding affinity to biological targets, improve metabolic stability, and increase cell permeability.

Key therapeutic areas where the this compound scaffold is of interest include:

-

Oncology: As a building block for the synthesis of kinase inhibitors, apoptosis inducers, and tubulin polymerization inhibitors.

-

Neuroscience: In the development of neuroprotective agents for the treatment of neurodegenerative diseases.

-

Infectious Diseases: As a core for novel antibacterial and antiviral agents.

Anticancer Applications

While specific studies on this compound derivatives are limited, the broader class of chlorinated indoles has demonstrated significant potential in oncology. For instance, derivatives of 5,6-dichloro-1H-indole have been investigated as potent inhibitors of various protein kinases, which are key regulators of cancer cell proliferation and survival.

The 5,6-dichloroindoline scaffold can be utilized to synthesize potent inhibitors of protein kinases, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular serine/threonine kinases (e.g., CDKs). The chlorine atoms can form favorable interactions within the ATP-binding pocket of these enzymes.

Workflow for the Synthesis of Substituted 5,6-Dichloroindoline Analogs

Caption: General synthetic workflow for derivatization of the 5,6-dichloroindoline scaffold.

The following table summarizes the biological activity of representative indole-based compounds with substitutions that may offer insights into the potential of 5,6-dichloroindoline derivatives.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cytotoxicity (GI50, µM) | Reference |

| A | VEGFR-2 | 15 | HUVEC | 0.05 | Fictional |

| B | CDK2/cyclin A | 90 | MCF-7 | 1.2 | Fictional |

| C | EGFR (T790M) | 5 | A549 | 0.1 | Fictional |

| D | BRAF (V600E) | 25 | A375 | 0.3 | Fictional |

Note: The data presented in this table is illustrative and based on activities reported for various substituted indole derivatives in the public domain. Specific activities for 5,6-dichloroindoline derivatives would require dedicated synthesis and testing.

This protocol describes a general method for assessing the inhibitory activity of newly synthesized 5,6-dichloroindoline derivatives against a target protein kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white plates

-

Multimode plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

-

In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (for control wells).

-

Add 5 µL of a solution containing the kinase and substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to the Km for the specific kinase.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway Modulated by Indole-Based Kinase Inhibitors

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a 5,6-dichloroindoline derivative.

Neuroprotective Applications

The indoline scaffold is also a key component of molecules with neuroprotective properties. Derivatives can be designed to target various pathways implicated in neurodegenerative diseases, such as oxidative stress, neuroinflammation, and protein aggregation.

The electron-rich nature of the indoline nitrogen can be exploited to design compounds that act as radical scavengers. Furthermore, derivatives can be synthesized to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

| Compound ID | Biological Target/Assay | Activity | Reference |

| E | MAO-B Inhibition | IC50 = 42 nM | Fictional |

| F | Antioxidant (ORAC Assay) | 2.5 µM Trolox equivalents | Fictional |

| G | Aβ Aggregation Inhibition | IC50 = 5.2 µM | Fictional |

| H | Neuroprotection (SH-SY5Y cells) | 85% cell viability at 10 µM | Fictional |

Note: This data is illustrative and based on activities reported for various substituted indole and indoline derivatives.

This protocol outlines a method to assess the neuroprotective effects of 5,6-dichloroindoline derivatives against oxidative stress-induced cell death in a human neuroblastoma cell line.

Objective: To evaluate the ability of test compounds to protect SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test compounds dissolved in DMSO

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Pre-treat the cells with various concentrations of the test compounds for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., N-acetylcysteine).

-

Induce oxidative stress by adding H₂O₂ to a final concentration of 200 µM to all wells except the untreated control.

-

Incubate the cells for another 24 hours.

-

Remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Plot the cell viability against the compound concentration to determine the protective effect.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique electronic and structural features can be leveraged to design potent and selective modulators of various biological targets. The provided application notes and protocols serve as a foundational guide for researchers to explore the full potential of this versatile chemical entity in medicinal chemistry. Further synthesis and biological evaluation of a focused library of 5,6-dichloroindoline derivatives are warranted to uncover lead compounds for various disease indications.

5,6-Dichloro-2,3-dihydro-1H-indole: A Versatile Scaffold for Bioactive Molecule Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic placement of halogen substituents on the indole ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced potency and selectivity for biological targets. Among these, the 5,6-dichloro-substituted indole framework has emerged as a valuable building block for the development of potent bioactive agents, particularly in the fields of oncology and virology.

This document provides detailed application notes and experimental protocols for the use of 5,6-dichloro-2,3-dihydro-1H-indole as a starting material for the synthesis of bioactive molecules. It is intended to serve as a practical guide for researchers in drug discovery and development.

Key Bioactive Scaffolds Derived from 5,6-Dichloro-1H-indole

The 5,6-dichloroindole core has been successfully incorporated into molecules targeting critical cellular and viral machinery. Two prominent areas of application are as Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy and as antiviral agents.

EGFR Inhibitors for Anticancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Several small-molecule EGFR inhibitors incorporating a chloro-substituted indole moiety have demonstrated significant antiproliferative activity.

Derivatives based on the 5-chloro-indole-2-carboxylate scaffold have shown potent inhibition of both wild-type and mutant forms of EGFR, such as EGFRT790M, which is a common mechanism of resistance to first-generation EGFR inhibitors.[1][2][3]

Quantitative Data for Indole-Based EGFR Inhibitors

| Compound Class | Target | IC50 (nM) | Cell Line | Reference |

| 5-Chloro-indole-2-carboxylate Derivatives | EGFRWT | 68 - 89 | Various | [1] |

| EGFRT790M | 9.5 - 11.9 | Various | [3] | |

| BRAFV600E | 35 - 43 | Various | [1] | |

| 3-Aryl-2-(pyrid-3-yl)acrylonitrile Derivatives | VEGFR-2 | Sub-micromolar | HCT-116 | [2] |

| 5-Chloro-3-hydroxymethyl-indole-2-carboxamides | EGFR | 120 | Various | [3] |

Antiviral Agents

The indole nucleus is also a privileged scaffold in the development of antiviral drugs. Its ability to mimic peptide structures allows for effective binding to viral enzymes and proteins, disrupting the viral life cycle. Dichloroindole derivatives have shown promise as inhibitors of various viruses by targeting key processes such as viral entry, replication, and assembly. For instance, certain indole derivatives act as entry and fusion inhibitors of viruses like HCV. Indole-based compounds have also been investigated as inhibitors of HIV reverse transcriptase and other viral polymerases.[4]

Quantitative Data for Indole-Based Antiviral Agents

| Compound Class | Virus Target | EC50 (µM) | Cell Line | Reference |

| Indole Chloropyridinyl Ester Derivatives | SARS-CoV-2 3CLpro | 2.8 | VeroE6 | |

| 5,6-dihydroxyindole carboxamide derivative | HIV-1 integrase | 1.4 | - | [2] |

| Indole-based NNRTI | HIV-1 | Low nanomolar | MT-4 | [4] |

| Indole alkaloid derivatives | Dengue and Zika virus | Low micromolar | Various |

Experimental Protocols

The following protocols provide a general framework for the synthesis of bioactive molecules starting from this compound. These are based on established synthetic methodologies for indoles and related heterocycles. Researchers should adapt and optimize these protocols for their specific target molecules.

Protocol 1: Dehydrogenation of this compound to 5,6-Dichloro-1H-indole

This protocol describes the aromatization of the indoline ring to the corresponding indole using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent.

Materials:

-

This compound

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Anhydrous 1,4-dioxane or Toluene

-

Sodium bicarbonate (sat. aq. solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane or toluene.

-

Add a solution of DDQ (1.1 - 1.5 eq) in the same solvent dropwise to the indoline solution at room temperature.

-

Stir the reaction mixture at room temperature or gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5,6-dichloro-1H-indole.

Protocol 2: N-Acylation of 5,6-Dichloro-1H-indole

This protocol describes the introduction of an acyl group at the N1 position of the indole ring, a common step in the synthesis of many bioactive indole derivatives.

Materials:

-

5,6-Dichloro-1H-indole

-

Acyl chloride or Carboxylic acid

-

Base (e.g., Triethylamine, DIPEA, or Sodium hydride)

-

Coupling agent if starting from a carboxylic acid (e.g., DCC, HATU)

-

Anhydrous solvent (e.g., Dichloromethane, THF, DMF)

-

Hydrochloric acid (1 M aq. solution)

-

Sodium bicarbonate (sat. aq. solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure (using an acyl chloride):

-

Dissolve 5,6-dichloro-1H-indole (1.0 eq) in an anhydrous solvent such as dichloromethane or THF.

-

Add a base like triethylamine (1.5 - 2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the desired acyl chloride (1.1 - 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane or ethyl acetate (3 x).

-

Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: C3-Alkylation of 5,6-Dichloro-1H-indole